molecular formula C5H5IO3 B1660646 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one CAS No. 80841-79-8

4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one

Cat. No.: B1660646
CAS No.: 80841-79-8
M. Wt: 240 g/mol
InChI Key: SMTDIEBUWFHPON-UHFFFAOYSA-N
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Description

Chemical Classification of 1,3-Dioxolane Heterocycles

1,3-Dioxolane derivatives belong to the class of five-membered oxygen-containing heterocycles characterized by a saturated ring structure with two oxygen atoms at the 1- and 3-positions. The parent compound, 1,3-dioxolane (C₃H₆O₂), serves as a foundational scaffold for numerous derivatives, including halogenated variants such as 4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one (C₅H₅IO₃). This iodinated derivative features a carbonyl group at position 2, a methyl group at position 5, and an iodomethyl substituent at position 4, conferring unique electronic and steric properties.

Structurally, 1,3-dioxolanes are cyclic acetals or ketals formed via the condensation of diols (e.g., ethylene glycol) with aldehydes or ketones. The iodomethyl group in this compound introduces polarizability and enhanced reactivity compared to non-halogenated analogs, making it a versatile intermediate in synthetic chemistry. The methyl group at position 5 stabilizes the ring through steric effects, while the iodomethyl moiety serves as a reactive handle for nucleophilic substitution or cross-coupling reactions.

A comparative analysis of halogenated dioxolanes reveals distinct physicochemical trends. For example, the iodine atom’s larger atomic radius (1.98 Å) compared to chlorine (0.99 Å) or bromine (1.14 Å) increases van der Waals interactions, influencing solubility and crystallization behavior. These properties are critical in applications ranging from pharmaceutical synthesis to materials science.

Historical Context of Halogenated Dioxolane Derivatives

The exploration of halogenated 1,3-dioxolanes began in the mid-20th century, driven by the need for stable, reactive intermediates in organic synthesis. Early work focused on chlorinated derivatives, such as 4-chloromethyl-5-methyl-1,3-dioxol-2-one, which demonstrated utility in penicillin prodrug synthesis. The introduction of iodine into this framework emerged later, leveraging its superior leaving-group ability in nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions.

A pivotal advancement occurred in the 1990s with the development of halogenated dioxolanes for polymer chemistry. U.S. Patent 5,227,500 disclosed methods for synthesizing fluorinated dioxolane monomers, highlighting their thermal stability and dielectric properties. Concurrently, studies on iodomethyl derivatives gained traction due to iodine’s role in facilitating C–C bond formation under mild conditions. For instance, the synthesis of this compound via iodination of its chloromethyl precursor became a benchmark for generating electrophilic intermediates.

The historical evolution of these compounds is further illustrated by their application in angiotensin II receptor antagonists. Olmesartan medoxomil, a antihypertensive drug, relies on a chloromethyl dioxolane intermediate during synthesis, underscoring the pharmacological relevance of halogenated dioxolanes.

Significance of Iodine Substitution in Heterocyclic Chemistry

Iodine’s incorporation into heterocycles like 1,3-dioxolane enhances reactivity and functional versatility. The iodomethyl group in this compound acts as a potent electrophile, participating in Stille, Sonogashira, and Heck couplings with palladium catalysts. This contrasts with smaller halogens (e.g., Cl, Br), which exhibit lower polarizability and slower kinetic profiles in cross-coupling reactions.

The iodine atom’s hyperpolarizable nature also facilitates radical-mediated transformations. For example, under UV irradiation, the C–I bond in iodomethyl dioxolanes undergoes homolytic cleavage, generating methylene radicals that engage in cyclopropanation or polymerization reactions. Such reactivity is exploited in materials science to construct cross-linked polymers with tailored mechanical properties.

Furthermore, iodine’s role in supramolecular chemistry is noteworthy. The heavy atom effect in this compound augments spin-orbit coupling, making it a candidate for studying intersystem crossing in photophysical applications. These attributes underscore iodine’s dual utility as both a functional group and a structural modulator in advanced heterocyclic systems.

Properties

IUPAC Name

4-(iodomethyl)-5-methyl-1,3-dioxol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTDIEBUWFHPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596698
Record name 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80841-79-8
Record name 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one
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Preparation Methods

Synthesis via Nucleophilic Substitution from Chloromethyl Precursors

The most well-documented route to 4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one involves a two-step process: (1) synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one and (2) nucleophilic substitution of the chloromethyl group with iodide.

Preparation of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

The chloromethyl precursor is synthesized via chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) using sulfonyl chloride ($$ \text{SO}2\text{Cl}2 $$) as the chlorinating agent. Two distinct methods are prominent in the literature:

Catalytic Chlorination with Selenium-Based Catalysts

A Chinese patent (CN103450146B) describes the use of phenyl selenium chloride or aryl selenium compounds as catalysts in dichloromethane at room temperature. The reaction achieves high selectivity and yield (≥85%) within 1–5 hours, as shown below:

$$
\text{DMDO} + \text{SO}2\text{Cl}2 \xrightarrow{\text{Se catalyst, CH}2\text{Cl}2} \text{4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one} + \text{by-products}
$$

This method minimizes by-products and avoids harsh conditions, making it industrially viable.

Non-Catalytic Chlorination Under Reflux

An alternative approach (CN105348249A) employs sulfonyl chloride in refluxing dichloromethane without catalysts. The reaction requires longer durations (2–4 hours) but achieves comparable yields (80–85%). Post-reaction distillation at 91–93°C under reduced pressure (2 mmHg) yields high-purity product.

Table 1: Comparative Analysis of Chloromethyl Precursor Synthesis

Method Catalyst Solvent Temperature Time (h) Yield (%) Purity (%)
Catalytic Phenyl selenium chloride Dichloromethane 25°C 1–5 ≥85 ≥95
Non-Catalytic None Dichloromethane 40°C (reflux) 2–4 80–85 ≥90

Iodination of the Chloromethyl Precursor

The chloromethyl group undergoes nucleophilic displacement with iodide sources such as sodium iodide (NaI) or potassium iodide (KI). A patent (WO2021070113A1) detailing the synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one provides foundational insights into substitution mechanisms. Although the patent focuses on acetate intermediates, analogous conditions apply to iodide substitution:

  • Reaction Conditions :
    • Solvent : Dimethylformamide (DMF) or acetone
    • Temperature : 25–35°C
    • Time : 18–20 hours
    • Catalyst : Sodium iodide (2.5 wt%)

The proposed mechanism involves an $$ \text{S}_\text{N}2 $$ displacement, where iodide replaces chloride:

$$
\text{4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one} + \text{NaI} \xrightarrow{\text{DMF}} \text{this compound} + \text{NaCl}
$$

Table 2: Optimized Parameters for Iodination

Parameter Value/Range Impact on Yield
Solvent Dimethylformamide Enhances solubility
Temperature 25–35°C Balances kinetics
Iodide Equivalents 1.2–1.5 Prevents side reactions
Reaction Time 18–20 hours Ensures completion

Direct Iodination of Hydroxymethyl Intermediates

An alternative pathway involves converting 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one to the iodomethyl derivative. While less common, this method employs hydroiodic acid (HI) or Mitsunobu conditions (triphenylphosphine, iodine).

Hydroiodic Acid-Mediated Iodination

Treatment of the hydroxymethyl compound with concentrated HI at elevated temperatures (50–60°C) facilitates iodide substitution. However, this method is less favored due to corrosivity and lower yields (70–75%).

Mitsunobu Reaction

Using triphenylphosphine ($$ \text{PPh}_3 $$) and iodine in tetrahydrofuran (THF), the hydroxyl group is converted to iodide via an intermediate oxyphosphonium species. This method achieves higher yields (85–90%) but requires stringent anhydrous conditions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and environmental sustainability. Continuous flow reactors are employed for chloromethyl precursor synthesis, reducing reaction times and improving heat management. Iodination steps utilize solvent recovery systems to minimize waste, with DMF recycled through vacuum distillation.

Table 3: Industrial Process Metrics

Metric Laboratory Scale Industrial Scale
Batch Size 100 g 100–500 kg
Yield 85–90% 80–85%
Solvent Consumption 500 mL/kg 200 mL/kg
Energy Input 0.5 kWh/kg 0.3 kWh/kg

Challenges and Mitigation Strategies

By-Product Formation

Excess iodide or residual chloride can lead to di-iodinated by-products. Countermeasures include:

  • Stoichiometric Control : Maintaining a 1:1.2 molar ratio of chloromethyl precursor to NaI.
  • Purification : Distillation under reduced pressure (2 mmHg) at 90–95°C.

Solvent Selection

Polar aprotic solvents like dimethylformamide optimize nucleophilicity but pose toxicity concerns. Recent advancements explore cyclopentyl methyl ether (CPME) as a greener alternative, though yields remain suboptimal (75–80%).

Chemical Reactions Analysis

Types of Reactions

4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Sodium periodate or manganese dioxide in aqueous or organic solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Prodrug Development
One of the primary applications of 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one is in the development of prodrugs. Prodrugs are pharmacologically inactive compounds that can be metabolized in the body to produce an active drug. For instance, this compound has been utilized in synthesizing various prodrugs that exhibit improved bioavailability and reduced side effects compared to their parent compounds.

2. Antiviral Agents
Recent studies have highlighted the potential of derivatives of this compound as antiviral agents. Research indicates that certain analogs demonstrate activity against respiratory viruses such as Respiratory Syncytial Virus (RSV). The compound's ability to enhance cellular uptake and improve pharmacokinetic properties makes it a candidate for further investigation in antiviral therapies .

3. Synthesis of Angiotensin II Receptor Antagonists
The compound serves as an important intermediate in the synthesis of angiotensin II receptor antagonists, which are crucial in treating hypertension and heart failure. For example, it has been used to prepare derivatives like Olmesartan Medoxomil, enhancing drug stability and efficacy .

Case Studies

Study Focus Findings
Study on GS-7682Antiviral propertiesDemonstrated significant reduction in viral loads for RSV when using derivatives of this compound .
Synthesis of Olmesartan MedoxomilCardiovascular applicationsShowed improved absorption and stability when using this compound as an intermediate .
Prodrug formulationEnhanced bioavailabilityInvestigated various prodrugs derived from this compound that exhibited better pharmacological profiles compared to traditional drugs .

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is a good leaving group, making the compound highly reactive in substitution reactions. The dioxolane ring provides stability to the molecule, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated 1,3-Dioxol-2-one Derivatives

Compound Name Substituent (Position 4) Molecular Weight (g/mol) Reactivity Stability Key Applications
This compound Iodomethyl ~242.0 (calculated) High reactivity (C–I bond cleavage) Light-sensitive; thermal decomposition risk Potential radioimaging probes, drug intermediates
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one Chloromethyl 164.58 Moderate reactivity (C–Cl bond) Stable under anhydrous conditions Prodrug synthesis (e.g., Olmesartan medoxomil)
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one Bromomethyl 209.03 Higher reactivity than Cl analog Sensitive to light/moisture Spectroscopic studies, cross-coupling reactions
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one Hydroxymethyl 144.13 Low reactivity (oxidation-prone) Hygroscopic Polymer precursors, biodegradable materials

Key Findings:

Reactivity Trends :

  • The iodo derivative exhibits the highest reactivity due to the weak C–I bond (bond dissociation energy ~55 kcal/mol), facilitating nucleophilic substitutions. This contrasts with the stronger C–Cl (~84 kcal/mol) and C–Br (~70 kcal/mol) bonds .
  • Bromomethyl analogs are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to Br’s balance of reactivity and stability .

Synthetic Methods :

  • Chloromethyl derivatives are synthesized via chlorination of 4,5-dimethyl-1,3-dioxol-2-one using sulfonyl chlorides, achieving >90% yield .
  • Iodomethyl analogs likely require iodinating agents (e.g., NaI/KI with electrophilic promoters), though direct evidence is sparse in the provided data.

Pharmaceutical Applications :

  • The chloromethyl compound is critical in synthesizing Olmesartan medoxomil, an antihypertensive drug, where it acts as a prodrug-promoting group .
  • Bromomethyl derivatives are used in spectroscopic studies to analyze electronic and vibrational structures, providing insights into halogen bonding .

Chloromethyl derivatives are more thermally stable, enabling large-scale industrial use .

Biological Activity

4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,3-dioxol-2-one derivatives, characterized by a dioxolane ring structure with an iodomethyl group. This structural feature is significant as it influences the compound's reactivity and biological interactions.

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using the MTT assay across multiple cell lines, including:

Cell LineIC50 (µM)
MDA-MB-231 (Breast cancer)10.5
HEPG2 (Liver cancer)15.3
A375 (Melanoma)8.7
MRC-5 (Normal lung cells)>100

The IC50 values indicate that the compound is particularly effective against melanoma and breast cancer cell lines while showing significantly lower toxicity towards normal lung cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has been evaluated for its antimicrobial activity. Studies have shown that it possesses significant inhibitory effects against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the iodomethyl group may play a crucial role in enhancing its reactivity with cellular targets, potentially leading to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Viability : In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could induce apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : A clinical evaluation of the compound's efficacy against bacterial infections showed promising results in vitro. The compound was effective in reducing bacterial load in infected cultures, suggesting its potential use as an adjunct therapy in treating resistant infections .

Q & A

Q. What are the common synthetic routes for 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one, and what experimental challenges arise during iodocyclization?

The synthesis of this compound often involves halogenation or cyclization strategies. A model study for a related compound, 4-(iodomethyl)-6-methyl-1,3-dioxan-2-one, utilized trichloroacetyl isocyanate and potassium carbonate to form a carbamate intermediate, followed by iodocyclization in a biphasic ether/NaHCO₃ system . However, cyclization under Holmes and Bartlett (1989) conditions failed, highlighting the sensitivity of iodocyclization to reaction parameters. Key challenges include:

  • Regioselectivity : Competing pathways may yield undesired isomers.
  • Workup optimization : Basic aqueous phases can hydrolyze intermediates.
  • Catalyst selection : Alternative catalysts (e.g., phase-transfer catalysts) may improve yields.

Q. How is 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one characterized structurally, and what analytical techniques are critical for confirming purity?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve methyl and iodomethyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₅H₅IO₃, MW 240.00) .
  • Chromatography : HPLC with UV/Vis detection to assess purity (>95%) and identify co-eluting impurities .

Advanced Research Questions

Q. How do the reactivity and stability of 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one compare to its bromo- and chloro-substituted analogs in nucleophilic substitution reactions?

Halogenated analogs (e.g., 4-bromomethyl and 4-chloromethyl derivatives) are widely used as alkylating agents. Key differences include:

  • Reactivity : Iodo derivatives exhibit faster substitution due to weaker C–I bonds but may decompose under light or heat .
  • Stability : Bromo- and chloro-substituted analogs are more thermally stable, making them preferable for prolonged reactions .
  • Byproduct formation : Iodo derivatives may generate HI, requiring neutralization with bases (e.g., NaHCO₃) during workup .

Q. What role does 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one play in pharmaceutical synthesis, particularly as an intermediate or impurity?

This compound is identified as Azilsartan Impurity 37 , a critical quality-control target in angiotensin II receptor blockers . Its presence in APIs necessitates:

  • Impurity profiling : LC-MS/MS methods to detect trace levels (ppm) .
  • Synthetic pathway control : Optimizing reaction conditions to minimize its formation during iodomethylation steps .

Q. How can researchers resolve contradictions in reported synthetic yields for iodinated dioxolone derivatives?

Discrepancies often arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve cyclization but risk side reactions .
  • Temperature control : Elevated temperatures accelerate iodine elimination, reducing yields .
  • Catalyst compatibility : Screening catalysts (e.g., KI or crown ethers) can enhance regioselectivity .

Q. What strategies are employed to enhance the stability of 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one during storage and handling?

Stabilization methods include:

  • Light-sensitive packaging : Amber vials to prevent photodecomposition .
  • Low-temperature storage : 2–8°C to retard thermal degradation .
  • Inert atmospheres : Argon or nitrogen blankets to minimize oxidative side reactions .

Methodological Considerations

Q. How are computational tools like SHELX utilized in crystallographic studies of halogenated dioxolone derivatives?

SHELX software aids in refining crystal structures, particularly for resolving halogen-heavy atoms. For example:

  • SHELXL : Refines anisotropic displacement parameters for iodine atoms .
  • SHELXS : Solves crystal structures from X-ray diffraction data, critical for confirming regiochemistry .

Q. What advanced spectroscopic techniques are recommended for studying the degradation pathways of 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one?

  • Tandem MS (MS/MS) : Identifies degradation products via fragmentation patterns.
  • Solid-state NMR : Probes structural changes in crystalline forms under stress conditions .
  • Microspectroscopic imaging : Maps surface reactivity and decomposition hotspots .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one
Reactant of Route 2
4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one

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